N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide
Description
This compound belongs to the quinoline derivative family, characterized by a fused bicyclic aromatic system (quinoline core) substituted with a pyridin-2-yl group at position 3, a methyl group at the N1 position, and a thiophene-2-carboxamide moiety at position 2. The thiophene carboxamide group may enhance binding affinity through hydrogen bonding or π-π interactions, while the pyridinyl substituent could modulate solubility and bioavailability .
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-pyridin-2-ylquinolin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-23-15-9-3-2-7-13(15)18(24)17(14-8-4-5-11-21-14)19(23)22-20(25)16-10-6-12-26-16/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSFXGGHXUJYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by the introduction of the pyridine and thiophene groups. Common reagents used in these reactions include pyridine, thiophene-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridine and thiophene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the pyridine or thiophene rings.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 286.35 g/mol. The structure features a quinoline core, which is known for its diverse biological activities. The presence of the thiophene ring enhances its chemical reactivity and potential interactions with biological targets.
Antimicrobial Applications
Research indicates that compounds similar to N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antiviral Activity
The antiviral potential of this compound has been explored in several studies. It has shown promise in inhibiting viral replication, particularly against influenza viruses. Mechanisms of action may involve interference with viral enzymes or host cell receptors, although specific pathways require further elucidation.
Anticancer Properties
One of the most compelling applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
Mechanisms of Action:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in cellular proliferation.
- Receptor Modulation : Interaction with specific receptors alters signaling pathways leading to cell death.
- Cell Cycle Arrest : Induces arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects on different cancer cell lines, revealing significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To contextualize the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are often elucidated through computational and experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Target Compound:
- Core: 1,4-dihydroquinoline
- Key Substituents :
- Position 3: Pyridin-2-yl
- Position 2: Thiophene-2-carboxamide
- Position 1: Methyl
Analog 1: AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Core : 1,4-dihydropyridine (DHP)
- Key Substituents :
- Position 4: 2-Furyl
- Position 6: Thioether-linked 4-methoxyphenyl ketone
- Position 3: Carboxamide with 2-methoxyphenyl
- The thioether and cyano groups in AZ331 may enhance redox activity, unlike the target compound’s stable thiophene carboxamide .
Analog 2: 900890-98-4 (1-(3-methoxypropyl)-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide)
- Core : Pyrido-pyrrolo-pyrimidine (fused tricyclic system)
- Key Substituents :
- Position 1: 3-Methoxypropyl
- Position 2: Carboxamide with o-tolyl
- Comparison :
Substituent-Driven Pharmacological Implications
| Compound | Core Structure | Key Pharmacophores | Potential Targets |
|---|---|---|---|
| Target Compound | 1,4-Dihydroquinoline | Pyridin-2-yl, Thiophene-2-carboxamide | Kinases, Topoisomerases |
| AZ331 | 1,4-Dihydropyridine | 2-Furyl, Thioether-Ketone, Cyano | Calcium Channels, Oxidoreductases |
| 900890-98-4 | Pyrido-pyrrolo-pyrimidine | 3-Methoxypropyl, o-Tolyl | DNA/RNA Enzymes, Receptor Tyrosine Kinases |
- Thiophene vs. Thioether : The target compound’s thiophene-2-carboxamide provides metabolic stability over AZ331’s thioether, which is prone to oxidation .
- Pyridinyl vs. o-Tolyl : The pyridin-2-yl group (target) may engage in stronger π-stacking than 900890-98-4’s o-tolyl, but the latter’s bulkiness could improve selectivity for hydrophobic binding pockets .
Physicochemical Properties
- Solubility :
- Bioavailability: Quinoline derivatives generally exhibit moderate oral bioavailability due to balanced logP values, whereas DHPs (AZ331) often require formulation adjustments for optimal absorption .
Biological Activity
N-[1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core fused with a thiophene ring and a carboxamide group. Its molecular formula is CHNOS, with a molecular weight of approximately 286.35 g/mol. The unique arrangement of functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Kinases : Many quinoline derivatives are known to act as inhibitors of specific kinases involved in cancer progression. For example, studies have shown that related compounds can inhibit JNK (c-Jun N-terminal kinase), which is implicated in various cellular processes including apoptosis and inflammation .
- Anti-inflammatory Activity : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are responsible for the synthesis of pro-inflammatory mediators .
- Anticancer Activity : Preliminary studies suggest that similar quinoline derivatives can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways .
Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compound 8g from a related series showed an IC value of 1.2 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Anti-inflammatory Effects
In vitro studies have assessed the anti-inflammatory effects through COX inhibition assays. Compounds similar to this compound were found to have lower ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin .
Case Studies and Research Findings
| Study | Compound | Target | IC | Findings |
|---|---|---|---|---|
| 8g | MCF-7 | 1.2 µM | Induced apoptosis via caspase activation | |
| Various | COX | Varies | Demonstrated anti-inflammatory properties with reduced ulcerogenicity |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies reveal that the compound can effectively bind to active sites of kinases and COX enzymes, suggesting its potential as a therapeutic agent in treating inflammatory diseases and cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
